N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide
Description
N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide is a synthetic organic compound characterized by the presence of an oxolane ring and a nitrophenyl group
Properties
Molecular Formula |
C12H14N2O4 |
|---|---|
Molecular Weight |
250.25g/mol |
IUPAC Name |
N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C12H14N2O4/c1-8-7-9(14(16)17)4-5-10(8)13-12(15)11-3-2-6-18-11/h4-5,7,11H,2-3,6H2,1H3,(H,13,15) |
InChI Key |
RWZRJWJDLSYVMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CCCO2 |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide typically involves the reaction of 2-methyl-4-nitroaniline with oxolane-2-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) as coupling agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The oxolane ring may also contribute to the compound’s overall biological activity by stabilizing its interaction with target proteins .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)oxolane-2-carboxamide: Similar structure but lacks the methyl group on the phenyl ring.
N-(2-methyl-4-nitrophenyl)acetohydrazonoyl bromide: Contains a different functional group but shares the nitrophenyl moiety.
Uniqueness
N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide is unique due to the presence of both the oxolane ring and the nitrophenyl group, which confer specific chemical and biological properties. The methyl group on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
